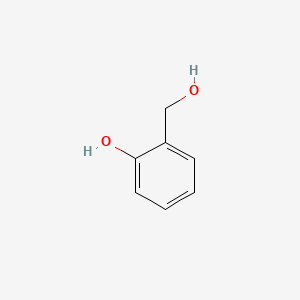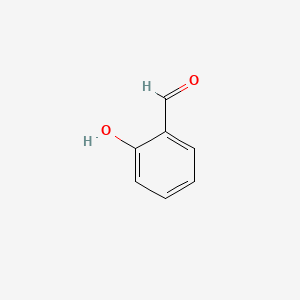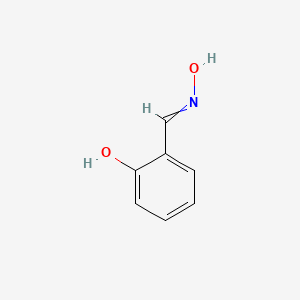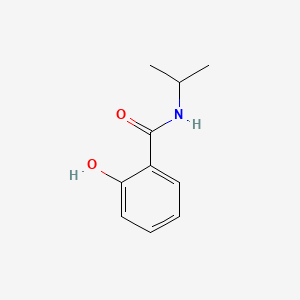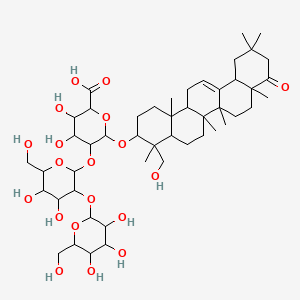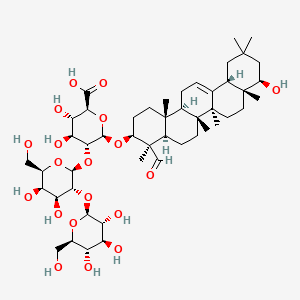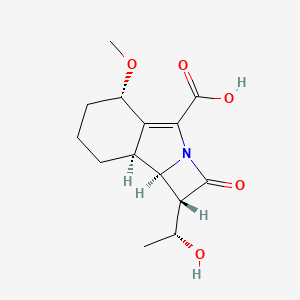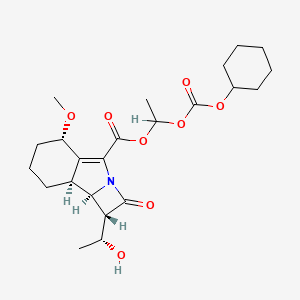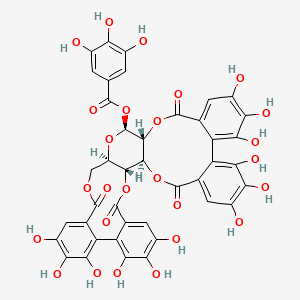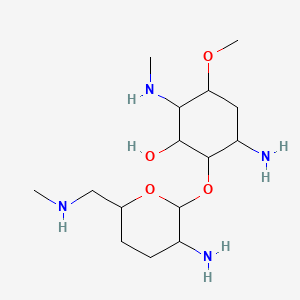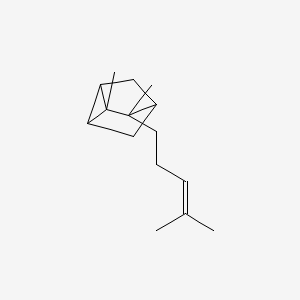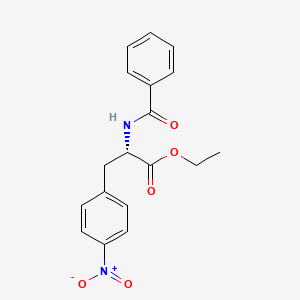
SB 297006
概要
説明
SB 297006は、C-Cケモカイン受容体3(CCR3)の強力かつ選択的なアンタゴニストです。 アレルギー反応や喘息に関与する白血球である好酸球の動員と遊走を阻害する能力で知られています 。 この化合物は、分子式がC18H18N2O5、分子量が342.35 g/molです .
科学的研究の応用
SB 297006は、科学研究で幅広い用途があります。
化学: ケモカイン受容体アンタゴニストの研究における基準化合物として使用されます。
生物学: 好酸球遊走の阻害における役割と、アレルギー性疾患や喘息における潜在的な治療用途について調査されています.
生化学分析
Biochemical Properties
SB 297006 is a highly potent and selective CCR3 antagonist with an IC50 value of 2.5 μM . It displays 250-fold selectivity for CCR3 over other chemokine receptors such as CXCR1, CXCR2, CCR1, and CCR7 . The compound inhibits calcium mobilization induced by eotaxin, eotaxin-2, and MCP-4 in human eosinophils, with IC50 values of 210, 90, and 80 nM, respectively . This compound interacts with CCR3 by binding to the receptor and preventing its activation by natural ligands, thereby inhibiting downstream signaling pathways involved in eosinophil migration and activation .
Cellular Effects
This compound has significant effects on various cell types, particularly eosinophils and Th2 lymphocytes. By antagonizing CCR3, this compound inhibits the migration and activation of eosinophils in response to chemokines such as eotaxin and MCP-4 . This results in reduced eosinophil accumulation in tissues, which is beneficial in conditions like asthma and allergic inflammation . Additionally, this compound suppresses the accumulation of Th2 lymphocytes in the lungs, further contributing to its anti-inflammatory effects .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the CCR3 receptor, which prevents the receptor from interacting with its natural ligands . This inhibition blocks the activation of downstream signaling pathways that are responsible for calcium mobilization and eosinophil migration . By preventing these interactions, this compound effectively reduces the inflammatory response mediated by eosinophils and Th2 lymphocytes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is stable when stored at +4°C for up to 12 months . Its activity may decrease over time if not stored properly. Long-term studies have shown that this compound can maintain its inhibitory effects on eosinophil migration and activation for extended periods, provided it is stored and handled correctly .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At lower doses, this compound effectively inhibits eosinophil migration and reduces inflammation without causing significant adverse effects . At higher doses, the compound may exhibit toxic effects, including potential impacts on other cell types and tissues . It is crucial to determine the optimal dosage to balance efficacy and safety in therapeutic applications .
Metabolic Pathways
This compound is involved in metabolic pathways that include interactions with various enzymes and cofactors . The compound is metabolized primarily in the liver, where it undergoes biotransformation to produce active and inactive metabolites . These metabolic processes can influence the compound’s efficacy and duration of action in the body .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s localization to target sites, such as inflamed tissues, where it can exert its therapeutic effects . The distribution of this compound is influenced by factors such as tissue permeability and the presence of binding proteins .
Subcellular Localization
This compound is localized to specific subcellular compartments, including the plasma membrane where CCR3 receptors are expressed . The compound’s activity is dependent on its ability to reach and bind to these receptors, which is facilitated by targeting signals and post-translational modifications . Proper localization is essential for this compound to effectively inhibit CCR3-mediated signaling pathways .
準備方法
合成経路と反応条件: 反応条件には一般的に、エタノールやジメチルスルホキシド(DMSO)などの有機溶媒が使用され、反応は制御された温度とpHレベルで行われます .
工業的製造方法: SB 297006の具体的な工業的製造方法は広く文書化されていませんが、この化合物は一般的に、前述の合成経路を用いて研究室で製造されます。 化合物の純度は、高速液体クロマトグラフィー(HPLC)などの分析技術で保証されます .
化学反応の分析
反応の種類: SB 297006は、次のようなさまざまな化学反応を起こします。
酸化: 化合物のニトロ基は、特定の条件下でアミノ基に還元できます。
一般的な試薬と条件:
酸化: 一般的な試薬には、水素ガスとパラジウム/炭素(Pd/C)触媒などがあります。
主な生成物:
ニトロ基の還元: N-ベンゾイル-4-アミノ-L-フェニルアラニンエチルエステルを生成します。
ベンゾイル基の置換: さまざまな置換フェニルアラニン誘導体を生成します.
作用機序
SB 297006は、C-Cケモカイン受容体3(CCR3)に選択的に結合することによりその効果を発揮し、これにより受容体とその天然リガンド(エオタキシン、エオタキシン-2、および単球走化性タンパク質-4(MCP-4)など)の相互作用をブロックします 。 この阻害は、好酸球の活性化と遊走を阻止し、炎症とアレルギー反応を軽減します .
類似化合物:
SB 328437: 類似の特性を持つ別のCCR3アンタゴニストですが、選択性と効力は異なります.
SB 268262: 類似のCCR3アンタゴニスト効果を持つ化合物ですが、化学構造と薬物動態プロファイルが異なります.
This compoundの独自性: This compoundは、CXCR1、CXCR2、CCR1、CCR7などの他のケモカイン受容体に比べてCCR3に対する高い選択性を持つため、独自性があります 。 この選択性により、CCR3を介した経路の研究や、アレルギー性疾患に対する標的療法の開発に貴重なツールとなっています .
類似化合物との比較
Uniqueness of SB 297006: this compound is unique due to its high selectivity for CCR3 over other chemokine receptors, including CXCR1, CXCR2, CCR1, and CCR7 . This selectivity makes it a valuable tool in studying CCR3-mediated pathways and developing targeted therapies for allergic diseases .
特性
IUPAC Name |
ethyl (2S)-2-benzamido-3-(4-nitrophenyl)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O5/c1-2-25-18(22)16(19-17(21)14-6-4-3-5-7-14)12-13-8-10-15(11-9-13)20(23)24/h3-11,16H,2,12H2,1H3,(H,19,21)/t16-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEZXGSZPWXRHIN-INIZCTEOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H](CC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58816-69-6 | |
| Record name | 58816-69-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



